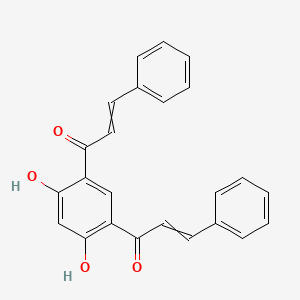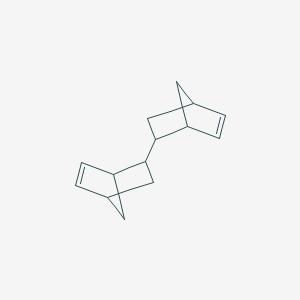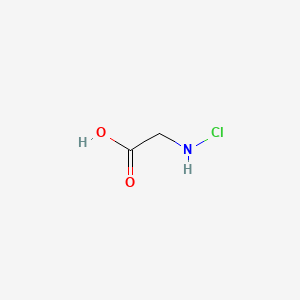
N-Chloroglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloroglycine is an organic compound formed by the chlorination of glycine, an amino acid. It is a member of the chloramine family, which are compounds containing nitrogen-chlorine bonds. This compound is known for its reactivity and is used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Chloroglycine is typically synthesized by reacting glycine with free available chlorine (FAC). The reaction involves the selective scavenging of FAC by the amine group of glycine, resulting in the formation of this compound . The reaction can be represented as follows:
Glycine+FAC→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves controlled chlorination processes using chlorine donors such as sodium hypochlorite under specific pH and temperature conditions to ensure selective chlorination of glycine.
Analyse Chemischer Reaktionen
Types of Reactions: N-Chloroglycine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with iodide, forming triiodide.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve iodide under acidic conditions.
Substitution Reactions: Can involve nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Formation of triiodide.
Substitution: Formation of various substituted glycine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Chloroglycine has several applications in scientific research:
Wirkmechanismus
N-Chloroglycine exerts its effects primarily through its oxidative properties. It can selectively degrade demineralized collagen in carious dentine by forming N-monochloroamino acids, which target and break down the collagen structure . This mechanism is utilized in chemomechanical caries removal techniques in dentistry.
Vergleich Mit ähnlichen Verbindungen
N-Chlorotaurine: Another chloramine compound with similar oxidative properties.
N-Chloro-2,2-dimethyltaurine: A structural analogue with modified reactivity.
Comparison: N-Chloroglycine is unique due to its specific reactivity with glycine, making it particularly useful in analytical applications for chlorine determination. Compared to N-Chlorotaurine and N-Chloro-2,2-dimethyltaurine, this compound has distinct reactivity profiles and applications, especially in water treatment and analytical chemistry .
Eigenschaften
CAS-Nummer |
35065-59-9 |
|---|---|
Molekularformel |
C2H4ClNO2 |
Molekulargewicht |
109.51 g/mol |
IUPAC-Name |
2-(chloroamino)acetic acid |
InChI |
InChI=1S/C2H4ClNO2/c3-4-1-2(5)6/h4H,1H2,(H,5,6) |
InChI-Schlüssel |
YKCPTPSKQFNDHL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


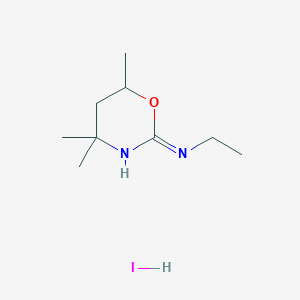
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
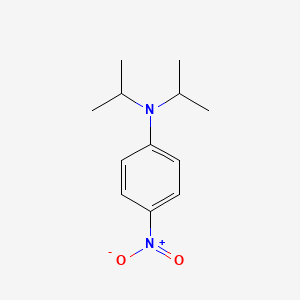
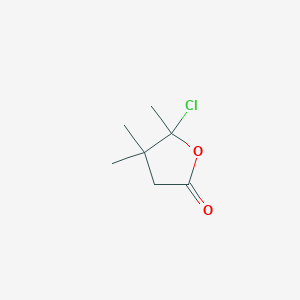



![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
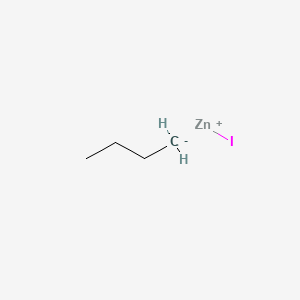
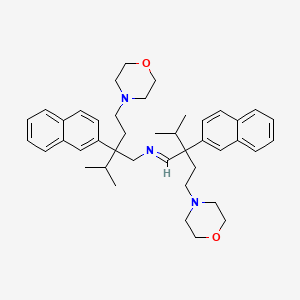
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
